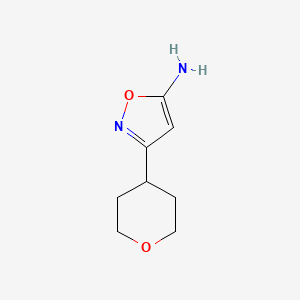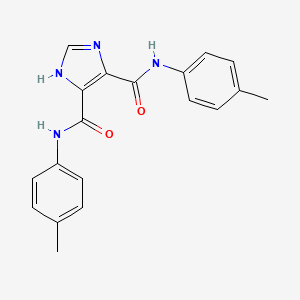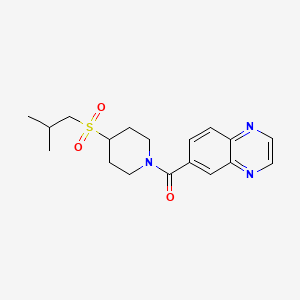![molecular formula C20H20ClN3O4S2 B2695792 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 886956-62-3](/img/structure/B2695792.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its NMR data . The 1H-NMR data shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule . The 13C-NMR data provides information about the carbon atoms in the molecule . The IR spectrum can give information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data provides information about the types of atoms in the molecule and their connectivity . The IR spectrum can give information about the functional groups present in the molecule .科学的研究の応用
Antimicrobial Activity
This compound and its derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized various derivatives, which showed variable and modest activity against bacteria and fungi. Similarly, Mhaske, Shelke, Raundal, and Jadhav (2014) reported that their synthesized derivatives demonstrated moderate to good antimicrobial activity【Patel et al., 2011】【Mhaske et al., 2014】.
Selective Estrogen Receptor Modulator Properties
Palkowitz et al. (1997) discovered that a derivative of this compound showed potent estrogen antagonist properties, identifying it as a novel selective estrogen receptor modulator (SERM). This research highlights its potential in influencing estrogen-related biological processes【Palkowitz et al., 1997】.
Enzyme Inhibition and Alzheimer's Disease Therapy
Hassan et al. (2018) synthesized a series of multifunctional amides using this compound. Their research revealed moderate enzyme inhibitory potentials and suggested the potential of these derivatives as therapeutic agents for Alzheimer's disease【Hassan et al., 2018】.
Potential as PPARpan Agonist
Guo et al. (2006) detailed an efficient synthesis of a derivative, identifying it as a potent PPARpan agonist. This points towards its possible use in metabolic regulation【Guo et al., 2006】.
Synthesis of Novel Therapeutic Agents
Several studies have focused on synthesizing novel compounds using derivatives of this chemical. These synthesized compounds have been tested for various biological activities, including antimicrobial, herbicidal, and insecticidal activities, as well as potential therapeutic applications for conditions such as inflammation and pain【Bektaş et al., 2007】【Wang et al., 2015】【Abu‐Hashem et al., 2020】.
将来の方向性
Thiazole derivatives, such as this compound, have been found to have diverse biological activities . This suggests that they may have potential applications in the development of new drugs for various diseases . Future research could focus on exploring these potential applications and further investigating the biological activities of this compound .
作用機序
Target of Action
The primary targets of the compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound reduces the production of thromboxane, prostaglandins, and prostacyclin . These molecules play significant roles in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .
特性
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-7-6-15(21)18-17(16)22-20(29-18)24-10-8-23(9-11-24)19(25)13-4-3-5-14(12-13)30(2,26)27/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWNZXZHPEIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2695709.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2695711.png)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2695712.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide](/img/structure/B2695714.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)





![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)

![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2695731.png)
